molecular formula C8H7ClO2 B1362764 1-(4-Chloro-2-hydroxyphenyl)ethanone CAS No. 6921-66-0

1-(4-Chloro-2-hydroxyphenyl)ethanone

Cat. No. B1362764
CAS RN: 6921-66-0
M. Wt: 170.59 g/mol
InChI Key: QCVSDCHNBNFJDQ-UHFFFAOYSA-N
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Patent
US07566737B2

Procedure details

3-chlorophenyl acetate (starting material 2) was mixed with aluminium chloride (3 eq). The mixture was heated at 200° C. for 1 hour. The reaction medium was cooled to room temperature then poured in ice. The aqueous phase was extracted with methylene chloride which was dried on magnesium sulfate then vacuum evaporated.
Name
3-chlorophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
material 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6](OC(C(OCC)=O)(C)C)[CH:5]=[CH:4][C:3]=1[C:17](=[O:19])[CH3:18].[Cl-:20].[Al+3].[Cl-].[Cl-]>>[Cl:20][C:6]1[CH:5]=[CH:4][C:3]([C:17](=[O:19])[CH3:18])=[C:2]([OH:1])[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
3-chlorophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC(C)(C)C(=O)OCC)C(C)=O
Name
material 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC(C)(C)C(=O)OCC)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was cooled to room temperature
ADDITION
Type
ADDITION
Details
then poured in ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride which
CUSTOM
Type
CUSTOM
Details
was dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
vacuum evaporated

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.